Di-sec-butyl phthalate

Übersicht

Beschreibung

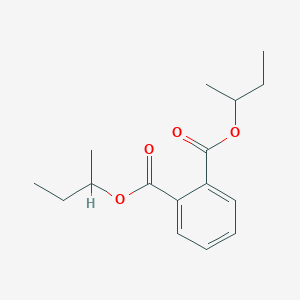

Di-sec-butyl phthalate is an organic compound with the chemical formula C₁₆H₂₂O₄ . It is a phthalate ester, commonly used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastics. This compound is a colorless, oily liquid at room temperature and is known for its low volatility and high stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Di-sec-butyl phthalate is synthesized through the esterification of phthalic anhydride with sec-butyl alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is carried out at elevated temperatures ranging from 120°C to 150°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to ensure complete conversion of the reactants. The product is then purified through distillation to remove any unreacted materials and by-products .

Types of Reactions:

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products Formed:

Hydrolysis: Phthalic acid and sec-butyl alcohol.

Oxidation: Phthalic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Di-sec-butyl phthalate (C16H22O4) is characterized by its ester functional groups, which contribute to its effectiveness as a plasticizer. Its molecular structure allows it to enhance the flexibility and durability of plastics, making it an essential additive in various products.

Industrial Applications

1. Plastic Manufacturing

- Plasticizer : DBP is predominantly used as a plasticizer in polyvinyl chloride (PVC) and other polymers. It improves the workability and flexibility of plastics, which is crucial for applications in automotive parts, flooring, and packaging materials .

2. Coatings and Inks

- Solvent : DBP serves as a solvent in paints, varnishes, and inks. Its ability to dissolve various substances makes it valuable in formulating products that require a smooth application and finish .

3. Cosmetics and Personal Care Products

- Cosmetic Ingredient : DBP is commonly found in nail polishes, fragrances, and other personal care items. It helps prevent brittleness in nail polish, enhancing its longevity .

Health and Environmental Considerations

While DBP has beneficial applications, it also poses health risks. Studies have linked exposure to phthalates with reproductive toxicity, endocrine disruption, and developmental issues in animals and humans. For instance, in utero exposure to DBP has been associated with male reproductive abnormalities .

Case Studies

1. Toxicological Studies

- A doctoral thesis highlighted the toxicological impact of DBP on reproductive health, emphasizing its potential to impair fertility and disrupt endocrine function . This study utilized both in vitro and in vivo methodologies to assess the effects on various biological systems.

2. Environmental Impact Assessment

- Research indicates that DBP contamination is prevalent in aquatic environments due to leaching from plastic products. This has raised concerns regarding bioaccumulation in marine organisms and the subsequent effects on ecosystems .

Comparative Analysis of Phthalate Applications

| Application Area | Type of Use | Health Risks |

|---|---|---|

| Plastic Manufacturing | Plasticizer | Endocrine disruption |

| Coatings and Inks | Solvent | Skin irritation |

| Cosmetics | Cosmetic ingredient | Reproductive toxicity |

| Textiles | Flexible fabric | Allergic reactions |

Wirkmechanismus

Di-sec-butyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with hormone receptors and enzymes involved in these processes. This disruption can lead to various adverse health effects, including reproductive and developmental abnormalities .

Vergleich Mit ähnlichen Verbindungen

Dibutyl phthalate: Another phthalate ester with similar plasticizing properties but different alkyl chain lengths.

Diethyl phthalate: A phthalate ester with shorter alkyl chains, used in personal care products.

Di-2-ethylhexyl phthalate: A widely used plasticizer with longer alkyl chains, providing greater flexibility to plastics.

Uniqueness of Di-sec-butyl phthalate: this compound is unique due to its specific alkyl chain structure, which provides a balance between flexibility and stability in plastic products. Its lower volatility compared to other phthalates makes it particularly useful in applications requiring long-term durability .

Biologische Aktivität

Di-sec-butyl phthalate (DSBP), a member of the phthalate family, is primarily used as a plasticizer in various industrial applications. Its biological activity has garnered attention due to its potential health effects, particularly in reproductive and developmental contexts. This article reviews the current understanding of DSBP's biological activity, including its cytotoxicity, endocrine-disrupting properties, antibacterial effects, and impacts on neural differentiation.

This compound has the molecular formula and is structurally characterized by two butyl groups attached to a phthalate moiety. It is important to note that DSBP is often studied in comparison with other phthalates, such as dibutyl phthalate (DBP), due to their similar structures and biological activities.

Cytotoxicity and Endocrine Disruption

Research indicates that DSBP exhibits cytotoxic effects at higher concentrations, particularly in reproductive cells. A study involving rat granulosa cells demonstrated that DSBP treatment led to a significant reduction in the expression of follicle-stimulating hormone (FSH) receptor and KIT ligand, critical for oocyte growth and survival. This down-regulation impaired FSH-induced signaling pathways, suggesting a potential mechanism for reproductive toxicity .

Key Findings:

- Cytotoxic Concentration : DSBP did not induce significant cell death at lower concentrations but affected key signaling molecules involved in reproductive health.

- Endocrine Disruption : The compound acts as an endocrine disruptor, impacting hormonal pathways critical for reproduction.

Antibacterial Activity

DSBP has been isolated from various natural sources and has shown notable antibacterial properties. A study reported that DSBP exhibited significant antibacterial activity against several bacterial strains, including Staphylococcus epidermidis, Escherichia coli, and Klebsiella pneumoniae. The compound demonstrated inhibition zones ranging from 8 mm to 9 mm at varying concentrations .

Antibacterial Efficacy:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (mg/ml) |

|---|---|---|

| Staphylococcus epidermidis | 9 | 100 |

| Escherichia coli | 9 | 100 |

| Klebsiella pneumoniae | 8 | 25 |

| Pseudomonas aeruginosa | 9 | 100 |

Neural Differentiation Effects

Recent studies have highlighted DSBP's role in promoting neural differentiation in embryonic stem cells (ESCs). Exposure to DSBP was found to induce changes in gene expression related to neural lineage differentiation. Specifically, it affected the expression of neurogenic differentiation genes and influenced cell cycle progression through pathways involving tumor suppressor proteins like p53 .

Implications for Neural Development:

- Stem Cell Differentiation : DSBP exposure enhances neural ectoderm differentiation, indicating potential applications in regenerative medicine.

- Genetic Alterations : The compound may lead to genetic changes that could affect normal development.

Toxicological Profile

According to the Agency for Toxic Substances and Disease Registry (ATSDR), long-term exposure to DSBP can lead to various health issues, including reproductive harm and developmental toxicity. It is classified as an endocrine-disrupting chemical (EDC), raising concerns about its widespread use in consumer products .

Health Effects Summary:

- Reproductive Toxicity : Impact on hormone regulation and reproductive health.

- Developmental Effects : Potential for teratogenic effects during critical developmental windows.

Eigenschaften

IUPAC Name |

dibutan-2-yl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-5-11(3)19-15(17)13-9-7-8-10-14(13)16(18)20-12(4)6-2/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPGVMADJBQOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290301 | |

| Record name | di-sec-butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4489-61-6 | |

| Record name | NSC67890 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | di-sec-butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.